1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include an amino group, a methylsulfanyl group, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-amino-5-(methylsulfanyl)benzaldehyde with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one: Similar structure but with the methylsulfanyl group at a different position.
1-[2-Amino-5-(ethylsulfanyl)phenyl]ethan-1-one: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for research in various fields, as it can provide insights into the effects of different functional groups on molecular behavior.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(2-amino-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,10H2,1-2H3 |
InChI Key |
FKDGIWKPSXYNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.